N-Methyl-2-(4-piperidinyloxy)benzamide

Vue d'ensemble

Description

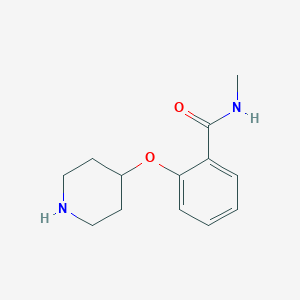

N-Methyl-2-(4-piperidinyloxy)benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.30 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which includes a benzamide group linked to a piperidine ring via an oxygen atom.

Méthodes De Préparation

The synthesis of N-Methyl-2-(4-piperidinyloxy)benzamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with a benzoyl chloride derivative under basic conditions.

Analyse Des Réactions Chimiques

N-Methyl-2-(4-piperidinyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

N-Methyl-2-(4-piperidinyloxy)benzamide has been investigated for its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests its potential role in treating mood disorders, such as depression and anxiety. The compound's structural similarities to other piperidine derivatives indicate that it may also influence gastrointestinal motility, which could be beneficial for conditions like irritable bowel syndrome (IBS) .

The compound is also significant in neurobiological studies. Its ability to modulate neurotransmitter systems makes it an important tool for understanding the mechanisms underlying various neurological conditions. Research has indicated that compounds with similar piperidine structures can serve as lead compounds in drug development aimed at neurological disorders .

Case Study: Neurotransmitter Modulation

A study exploring the effects of this compound on neurotransmitter levels showed promising results in enhancing serotonin uptake in vitro. This suggests its potential utility in developing antidepressant medications .

Proteomics Research

In the field of proteomics, this compound is utilized as a specialty product for studying protein interactions and modifications. Its specific chemical properties allow researchers to probe the dynamics of protein behavior under different physiological conditions .

Table 2: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Interaction Studies | Investigating binding affinities and interaction dynamics |

| Post-Translational Modifications | Studying effects on protein function and stability |

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps that can be modified to create various derivatives with enhanced or altered biological activities. The exploration of these derivatives can lead to the discovery of new pharmacological agents .

Mécanisme D'action

The mechanism of action of N-Methyl-2-(4-piperidinyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

N-Methyl-2-(4-piperidinyloxy)benzamide can be compared to other similar compounds, such as:

N-Methyl-2-(4-piperidinyloxy)benzoic acid: This compound has a similar structure but includes a carboxylic acid group instead of a benzamide group.

N-Methyl-2-(4-piperidinyloxy)benzylamine: This compound features a benzylamine group instead of a benzamide group, leading to different chemical properties and reactivity.

This compound is unique due to its specific combination of a benzamide group and a piperidine ring, which imparts distinct chemical and biological properties.

Activité Biologique

N-Methyl-2-(4-piperidinyloxy)benzamide is a compound of interest due to its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.30 g/mol

The compound features a benzamide core substituted with a piperidinyloxy group, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to act as an inhibitor or modulator in several biochemical pathways:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their conformation and function.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular responses.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties:

- Cell Lines Tested : HepG2 (human liver cancer cells)

- IC Values : Studies report IC values ranging from 0.12 μM to 0.25 μM, indicating potent inhibitory effects on cell proliferation .

The compound induces apoptosis in tumor cells through mechanisms involving the upregulation of cleaved caspase-3 and modulation of the hypoxia-inducible factor 1 (HIF-1α) pathway, which plays a critical role in tumor growth and survival .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. For instance, compounds with similar structures have shown promise in enhancing cognitive functions and protecting neuronal cells from oxidative stress.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine ring and benzamide core significantly influence the biological activity of related compounds:

| Compound | Substituent | Biological Activity | IC |

|---|---|---|---|

| 10b | - | Antitumor | 0.12 μM |

| 10j | - | Antitumor | 0.13 μM |

| 47 | - | Antitumor | 0.25 μM |

These findings suggest that specific substitutions can enhance potency and selectivity against cancer cell lines .

Case Studies

- HepG2 Cell Studies : In vitro studies demonstrated that this compound effectively inhibited cell growth in HepG2 cells, leading to cell cycle arrest via a p53/p21-dependent pathway .

- Neuroprotective Studies : Investigations into similar piperidine derivatives have shown that they can enhance neuroprotection in models of oxidative stress, suggesting that this compound may exhibit similar effects .

Propriétés

IUPAC Name |

N-methyl-2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-13(16)11-4-2-3-5-12(11)17-10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGUBCXHJHGDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.